rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6
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Overview
Description
rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6: is a labeled intermediate in the synthesis of Formoterol Fumarate . This compound is characterized by its stable isotope labeling, which makes it valuable in various scientific research applications, including metabolic research and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves multiple stepsThe reaction conditions often include the use of solvents like chloroform, DMF, DMSO, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level .
Comparison with Similar Compounds
Formoterol Fumarate: An unlabelled version of the compound used in the synthesis of rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6.
Other Stable Isotope-Labeled Compounds: These compounds are used for similar applications in metabolic research and environmental studies.
Uniqueness: this compound is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise tracking in various research applications .
Properties
Molecular Formula |
C32H36N2O3 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
1-(3-amino-4-phenylmethoxyphenyl)-2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C32H36N2O3/c1-24(19-25-13-16-29(36-2)17-14-25)34(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(33)20-28)37-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23,33H2,1-2H3/i1D3,19D2,24D |
InChI Key |
TVLLMHMSGGBZNO-LGZFOOLDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)N)O |
Origin of Product |
United States |
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